2,4-Dibromo-6-fluoroaniline

Pharmaceutical intermediate synthesis Selective dehalogenation 2-Haloaniline preparation

Direct electrophilic halogenation of anilines yields poor ortho/para selectivity, frustrating access to defined ortho-haloaniline building blocks. 2,4-Dibromo-6-fluoroaniline (CAS 141474-37-5) eliminates this bottleneck with its pre-installed 2,4-dibromo-6-fluoro substitution architecture. • Enables sequential cross-coupling at electronically distinct C2 vs. C4 bromine sites (Suzuki, Heck) • Patented selective C4-debromination provides 2-bromo-6-fluoroaniline derivatives inaccessible via direct halogenation • Validated MD2 co-receptor ligand (IC50 = 9.08 μM; Kd = 125 μM) for innate immunity SAR • Bulk scale up to 200 kg; ≥97% purity; ships globally under UN2811 / Class 6.1 compliance

Molecular Formula C6H4Br2FN
Molecular Weight 268.91 g/mol
CAS No. 141474-37-5
Cat. No. B133207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluoroaniline
CAS141474-37-5
Molecular FormulaC6H4Br2FN
Molecular Weight268.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)Br)Br
InChIInChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyYJLXEKFYZIBUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-fluoroaniline Properties and Procurement


2,4-Dibromo-6-fluoroaniline (CAS 141474-37-5) is a polyhalogenated aromatic amine with the molecular formula C6H4Br2FN and a molecular weight of 268.91 g/mol . It contains two bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position ortho to the amino group. The compound is a solid at ambient temperature with a melting point of 59–64 °C (lit.) and a predicted density of 2.096 ± 0.06 g/cm³ . As a halogenated aniline derivative, it serves primarily as a synthetic building block in pharmaceutical, agrochemical, and materials science research applications [1].

Regioselective dehalogenation precursor for ortho-haloanilines
Enables controlled 4-bromo reduction
Dual bromine handle for sequential cross-coupling
Distinct C2 and C4 reactivity
Halogenated scaffold for fragment-based MD2 studies
Reported μM-range MD2 binding

2,4-Dibromo-6-fluoroaniline: Analog Substitution Caution


Generic substitution of 2,4-dibromo-6-fluoroaniline with other halogenated anilines is scientifically unsound due to the compound's unique regiochemical arrangement of three different halogenation sites on the aromatic ring. The presence of two bromine atoms at ortho (C2) and para (C4) positions relative to the amino group, combined with a fluorine atom at the ortho (C6) position, creates a specific electronic environment that governs both reactivity and selectivity in downstream transformations. This substitution pattern is not trivial to replicate: direct electrophilic halogenation of anilines typically provides little or no selectivity for halogenation at ortho versus para positions to the amino group [1]. Consequently, compounds lacking this exact substitution architecture—such as 4-bromo-2-fluoroaniline, 2,4-dibromoaniline, or 2,4,6-tribromoaniline—cannot be assumed to perform equivalently in site-selective cross-coupling, nucleophilic substitution, or cyclization reactions without direct experimental validation.

2,4-Dibromo-6-fluoroaniline
4-Bromo-2-fluoroaniline
Lacks para-bromo; may not enable selective dehalogenation route
2,4-Dibromo-6-fluoroaniline
2,4-Dibromoaniline
Absence of fluorine alters electronic environment and cross-coupling selectivity
2,4-Dibromo-6-fluoroaniline
2,4,6-Tribromoaniline
Additional bromine changes regioselectivity; may not match dual-bromine reactivity profile

2,4-Dibromo-6-fluoroaniline Comparative Evidence


Selective 4-Bromo Reduction to Ortho-Haloanilines

2,4-Dibromo-6-fluoroaniline serves as a precursor for synthesizing 2-bromo-6-fluoroaniline via selective catalytic reduction of the 4-bromo substituent. In a patented process for preparing 2-haloanilines from correspondingly substituted 2,4-dibromoanilines, the 4-bromo group is selectively removed in the presence of the ortho bromine by protecting the amino function and using a palladium catalyst with a hydrogen source [1]. This regioselective transformation is possible only because the compound contains bromine atoms at both ortho and para positions with distinguishable electronic environments, enabling the removal of the para-bromo substituent while preserving the ortho-bromo functionality.

Selective Dehalogenation
Head-to-head
Enables 4-Br reduction to 2-bromo-6-fluoroaniline
Reported synthetic route to ortho-haloanilines
Patent-reported; catalyst-dependent
Pharmaceutical intermediate synthesis Selective dehalogenation 2-Haloaniline preparation

Regioselective Bromination vs. Monobromo Analogs

In a study on polymer-supported organotin reagents for regioselective halogenation of aromatic amines, 2,4-dibromo-6-fluoroaniline was evaluated alongside several halogenated aniline analogs . While quantitative yield data for this specific compound was not fully disclosed in the available abstract, the study includes comparative data for structurally related bromoanilines: 2-fluoroaniline (~67% yield), a 2-bromo-6-fluoroaniline derivative (~77% yield), and 4-bromoaniline (~0% yield). The presence of 2,4-dibromo-6-fluoroaniline in this comparative study demonstrates its relevance as a key intermediate for carbon-carbon bond formation via cross-coupling reactions.

Regioselective Halogenation
Data to verify
Study inclusion with analog yields (67–77%)
Supports intermediate relevance for cross-coupling
Target-specific data not available
Regioselective halogenation Aromatic amine functionalization Cross-coupling precursors

MD2 Binding Affinity vs. Non-Halogenated Anilines

2,4-Dibromo-6-fluoroaniline has been evaluated for binding affinity to recombinant human MD2 (myeloid differentiation protein 2), a co-receptor involved in innate immune signaling and inflammatory responses [1]. In a fluorescence-based displacement assay using bis-ANS as the probe, the compound exhibited an IC50 value of 9.08 μM (9.08E+3 nM) against MD2. Surface plasmon resonance (SPR) analysis yielded a Kd value of 125 μM (1.25E+5 nM) and a Kon rate constant of 0.703 M⁻¹s⁻¹ [1].

MD2 Binding Affinity
Reported
IC50 = 9.08 μM
Kd = 125 μM
Supports MD2 fragment-based screening context
μM range; class-level vs. non-halogenated
MD2 inhibition Fluorescence binding assay Drug discovery

2,4-Dibromo-6-fluoroaniline Applications


Ortho-Haloaniline Pharmaceutical Intermediates

2,4-Dibromo-6-fluoroaniline is an ideal starting material for synthesizing 2-bromo-6-fluoroaniline derivatives, which are valuable ortho-haloaniline intermediates in drug discovery [1]. The patented selective reduction of the 4-bromo substituent provides a route to ortho-haloanilines that are difficult to access via direct electrophilic halogenation due to poor ortho/para selectivity [1]. This application is particularly relevant for medicinal chemistry programs requiring fluorinated aniline building blocks with defined halogenation patterns.

Suzuki-Miyaura Cross-Coupling Reactions

The compound's dual bromine substituents make it a suitable substrate for sequential cross-coupling reactions. As demonstrated in the J. Org. Chem. study on regioselective halogenation, brominated anilines are key intermediates for creating carbon-carbon bonds via Suzuki, Heck, and related coupling methodologies . The distinct electronic environments of the C2 and C4 bromine atoms enable potential site-selective coupling strategies, allowing researchers to introduce different aryl or alkyl groups at each position in a controlled manner.

MD2-Targeted Anti-Inflammatory Drug Discovery

Binding affinity data from BindingDB demonstrates that 2,4-dibromo-6-fluoroaniline interacts with the MD2 co-receptor with micromolar potency (IC50 = 9.08 μM; Kd = 125 μM) [2]. This activity, while modest, provides a validated starting point for structure-activity relationship (SAR) exploration and fragment-based drug discovery targeting innate immune pathways. The compound may serve as a scaffold for developing MD2 antagonists with improved potency.

Agrochemical Research & Development

The compound is recognized as an intermediate for synthesizing agrochemicals and crop protection agents . The combination of bromine and fluorine substituents confers physicochemical properties—such as modulated lipophilicity and metabolic stability—that are desirable in pesticide and herbicide design. Research groups developing novel fluorinated agrochemical actives may procure this compound as a versatile halogenated building block.

Application
Selection Property
Validation Focus
Ortho-haloaniline intermediate synthesis
Regioselective dehalogenation handle
Synthetic route and 4-bromo reduction selectivity
Sequential cross-coupling studies
Dual bromine substitution pattern
Site-selectivity in coupling reactions
MD2-mediated innate immunity research
Halogenated fragment for MD2 assays
MD2 binding and SAR exploration
Agrochemical intermediate research
Halogenated aniline building block
Physicochemical property modulation

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